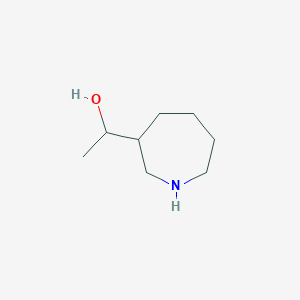![molecular formula C17H21NO3 B14001335 4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol CAS No. 7468-26-0](/img/structure/B14001335.png)
4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol is a complex organic compound known for its diverse applications in various scientific fields. This compound is a catecholamine derivative, characterized by the presence of a benzene ring substituted with hydroxyl groups and an aminoethyl side chain. It is structurally related to several biologically significant molecules and has been studied for its potential therapeutic and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, which can be further utilized in various applications .
Applications De Recherche Scientifique
4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol has been extensively studied for its applications in:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its role as a neurotransmitter analog.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol involves its interaction with specific molecular targets, such as receptors and enzymes. It acts as a molecular messenger, modulating various biochemical pathways. The compound’s effects are mediated through its binding to adrenergic receptors, influencing neurotransmitter release and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dopamine: A well-known neurotransmitter with a similar catecholamine structure.
Norepinephrine: Another neurotransmitter with structural similarities.
Epinephrine: Shares the catecholamine backbone and exhibits similar biological activities.
Uniqueness
4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propriétés
Numéro CAS |
7468-26-0 |
|---|---|
Formule moléculaire |
C17H21NO3 |
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
4-[2-(methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H21NO3/c1-18-12-17(14-7-8-15(19)16(20)11-14)21-10-9-13-5-3-2-4-6-13/h2-8,11,17-20H,9-10,12H2,1H3 |
Clé InChI |
LBPQZSRAMFQEHA-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C1=CC(=C(C=C1)O)O)OCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


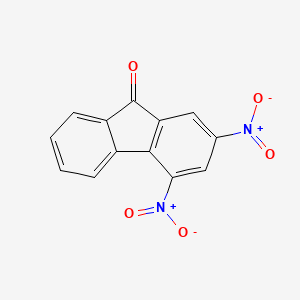
![2-[(2-Methoxyanilino)(phenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14001257.png)

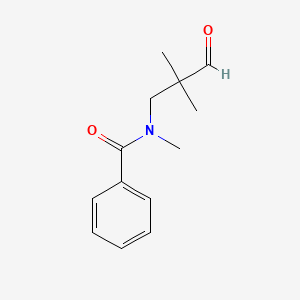
![N-tert-Butyl-2-chloro-2-(3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14001272.png)
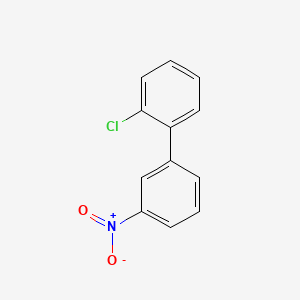

![2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid](/img/structure/B14001294.png)
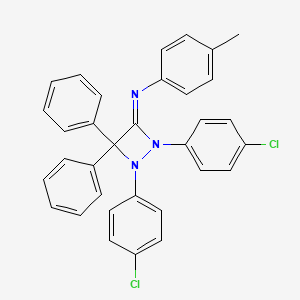
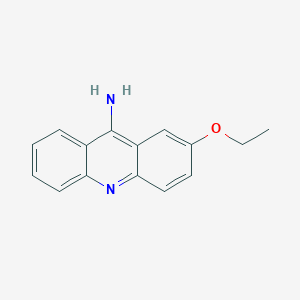
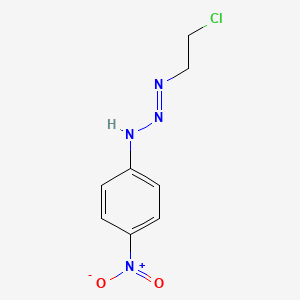
![Ethyl [6-amino-4-({2-(hydroxyimino)-2-[4-(trifluoromethyl)phenyl]ethyl}amino)-5-nitropyridin-2-yl]carbamate](/img/structure/B14001324.png)
![Methyl4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[C]thiophene-1-carboxylate](/img/structure/B14001332.png)
